molecular formula C23H31N3O3S B2954202 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide CAS No. 708285-57-8

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide

Cat. No. B2954202
CAS RN: 708285-57-8
M. Wt: 429.58
InChI Key: DGAQVWONZNMJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzylpiperazine . Benzylpiperazine is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds have been synthesized through various methods. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its IUPAC name and related compounds. For instance, 2-(4-benzylpiperazin-1-yl)ethan-1-amine has a molecular weight of 219.33 and its InChI Code is 1S/C13H21N3/c14-6-7-15-8-10-16 (11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For example, 2-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde has a molecular weight of 281.36 and a melting point of 89 - 91°C .

Scientific Research Applications

Catalytic Applications

N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide and its derivatives have been explored for their potential as catalysts in chemical reactions. For example, the sulfonamide-substituted iron phthalocyanine, involving 4-tert-butylbenzenesulfonamide, has been utilized as a catalyst in the oxidation of olefins, demonstrating notable stability under oxidative conditions and efficiency in converting cyclohexene to the allylic ketone, 2-cyclohexen-1-one (Işci et al., 2014).

Biomedical Research

In the field of biomedical research, derivatives of N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide have been studied for their interactions with biological systems. Mixed-ligand copper(II)-sulfonamide complexes have shown to bind with calf thymus DNA and exhibit antiproliferative activity against human tumor cells (González-Álvarez et al., 2013). Another study highlights the development of COX-2 inhibitors using sulfonamide derivatives, which have potential applications in treating inflammatory conditions like rheumatoid arthritis (Hashimoto et al., 2002).

Pharmaceutical Synthesis

In pharmaceutical synthesis, compounds like N'-substituted benzohydrazide and sulfonohydrazide derivatives, including those with tert-butylbenzenesulfonamide moieties, have shown promise. These compounds have been synthesized and characterized for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties, indicating their potential as pharmaceutical ingredients (Sirajuddin et al., 2013).

Anticonvulsant Applications

Sulfonamide derivatives, particularly those with benzenesulfonamide groups, have been evaluated for their anticonvulsant activities. Studies have shown that these compounds are effective in seizure models, suggesting their potential use in developing new anticonvulsant agents for epilepsy treatment (Wang et al., 2015).

Chemical Synthesis and Material Science

These compounds also find applications in chemical synthesis and material science. For instance, 2-iodobenzenesulfonamide has been used in heteroannulation reactions to yield benzothiazine dioxides, demonstrating the compound's utility in synthesizing complex organic structures (Layman et al., 2005).

Antimycobacterial Agents

The design and synthesis of sulfonamides with specific release profiles have been explored for their antimycobacterial properties, demonstrating the potential of these compounds in treating bacterial infections like tuberculosis (Malwal et al., 2012).

Future Directions

While specific future directions for the compound are not available, research into related compounds continues to be an active area of study. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-23(2,3)20-9-11-21(12-10-20)30(28,29)24-17-22(27)26-15-13-25(14-16-26)18-19-7-5-4-6-8-19/h4-12,24H,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAQVWONZNMJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.